molecular formula C6H8N2O2 B11926542 N,3-dimethylisoxazole-5-carboxamide CAS No. 27144-51-0

N,3-dimethylisoxazole-5-carboxamide

Cat. No.: B11926542
CAS No.: 27144-51-0
M. Wt: 140.14 g/mol
InChI Key: QEFMSOXMGVLACO-UHFFFAOYSA-N
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Description

N,3-Dimethylisoxazole-5-carboxamide (CAS 27144-51-0) is a high-purity chemical compound provided for research purposes. This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic uses, or for human consumption. Chemical Identifiers: CAS Number: 27144-51-0 Molecular Formula: C 6 H 8 N 2 O 2 Molecular Weight: 140.14 g/mol Research Applications and Value: this compound serves as a key chemical scaffold in medicinal chemistry and drug discovery. The core isoxazole structure is a privileged pharmacophore found in compounds with a wide range of biological activities . Specifically, structural analogs and derivatives of isoxazole-carboxamide have demonstrated significant immunosuppressive properties in vitro, inhibiting the proliferation of human peripheral blood mononuclear cells (PBMCs) and the production of pro-inflammatory cytokines like TNF-α . Other research highlights the potential of similar phenyl-isoxazole-carboxamide derivatives as anticancer agents , showing potent activity against various cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The well-documented drug Leflunomide, an anti-inflammatory and immunosuppressive agent, underscores the therapeutic relevance of the isoxazole-carboxamide structure . Researchers utilize this compound as a versatile building block for the synthesis and exploration of novel molecules with potential pharmacological effects. Storage and Handling: For long-term stability, this product should be stored sealed in a dry environment, at temperatures between 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,3-dimethyl-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-3-5(10-8-4)6(9)7-2/h3H,1-2H3,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFMSOXMGVLACO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40665556
Record name N,3-Dimethyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27144-51-0
Record name N,3-Dimethyl-1,2-oxazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40665556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Defining the Contribution of the Isoxazole (B147169) Ring System to Biological Efficacy

The isoxazole ring is a cornerstone of the biological activity observed in this class of compounds. kuey.netresearchgate.net This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is not merely a passive scaffold but an active participant in molecular interactions. kuey.netresearchgate.netnih.gov Its presence is considered a key pharmacophore, essential for a range of activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.govnih.gov

The isoxazole moiety's contribution to biological efficacy is multifaceted. It provides a rigid framework that correctly orients the other functional groups for optimal interaction with biological targets. kuey.net Furthermore, the heteroatoms within the ring can engage in crucial hydrogen bonding and other non-covalent interactions with receptor sites. rsc.org For instance, in the context of cyclooxygenase (COX) inhibition, the nitrogen and oxygen atoms of the isoxazole ring have been shown to form well-established bonding interactions with the active site. rsc.org The substituents on the isoxazole ring itself also play a vital role in modulating activity, with even minor changes leading to significant shifts in biological outcomes. nih.gov

Influence of Substituents on the Carboxamide Moiety on the Compound's Pharmacological Profile

The carboxamide moiety (-CONH-) serves as a critical linker and its substituents have a profound impact on the pharmacological profile of N,3-dimethylisoxazole-5-carboxamide and its derivatives. kuey.netnih.gov Variations in the groups attached to the amide nitrogen can dramatically alter a compound's potency, selectivity, and even its mechanism of action. kuey.net

For example, in the pursuit of anticancer agents, the nature of the aryl group attached to the carboxamide linker is a key determinant of activity. nih.gov Studies have shown that substitution patterns on this phenyl ring can significantly influence cytotoxicity against various cancer cell lines. nih.govnih.gov For instance, the presence of a para-t-butyl group on the N-phenyl ring has been associated with potent activity against certain cancer cell lines. nih.gov The electronic properties and steric bulk of these substituents are thought to influence how the molecule fits into and interacts with the binding pockets of target proteins. nih.gov

Positional Effects of Substituents on Biological Selectivity and Potency

The precise placement of substituents on the isoxazole and carboxamide moieties is a critical factor governing the biological selectivity and potency of these compounds. The concept of positional isomerism plays a significant role, where moving a functional group to a different position on the molecular scaffold can lead to drastically different pharmacological outcomes. kuey.net

In the context of COX inhibitors, the position of substituents on the phenyl-amide ring dictates the compound's affinity and selectivity for COX-1 versus COX-2. nih.gov For example, a 3,4-dimethoxy substitution pattern on the phenyl ring has been shown to result in a favorable binding pattern within the COX-2 active site. nih.govnih.gov Shifting these methoxy (B1213986) groups to a 3,5-dimethoxy or 3,4,5-trimethoxy arrangement can alter the molecule's orientation within the binding site, leading to a loss of favorable interactions and reduced activity. nih.gov This highlights the exquisite sensitivity of the biological target to the spatial arrangement of the ligand's functional groups.

Strategic Bioisosteric Replacements and their Impact on Target Interactions

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. This involves substituting one functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. youtube.com

In the realm of isoxazole carboxamides, bioisosteric replacement of the isoxazole ring itself has been explored. For instance, replacing the isoxazole with other five-membered heterocycles like oxadiazole has been investigated to modulate activity. nih.govnih.gov Such changes can affect the electronic distribution and conformational preferences of the molecule, thereby altering its interactions with the target protein. rsc.org Non-classical bioisosteres, which may not have the same size or shape but mimic the electronic and hydrogen-bonding characteristics of the original group, have also been employed to optimize compounds. youtube.com For example, replacing a carboxylic acid with a tetrazole ring can maintain the acidic nature of the group while potentially improving other properties. youtube.com These strategic replacements are a testament to the rational design approach in drug discovery, allowing for the systematic optimization of lead compounds.

Computational Approaches for SAR Elucidation

To gain a deeper understanding of the structure-activity relationships at a molecular level, researchers have increasingly turned to computational methods. These in silico techniques provide valuable insights into how these compounds interact with their biological targets, guiding the design of more effective molecules.

Molecular Docking Simulations for Ligand-Receptor Binding Interactions (e.g., COX-1, COX-2, Human Capsaicin (B1668287) Receptor, Bromodomains)

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov This technique has been extensively used to study the interactions of isoxazole carboxamide derivatives with various biological targets, including COX-1 and COX-2 enzymes, the human capsaicin receptor (TRPV1), and bromodomains. nih.govnih.govnih.govresearchgate.net

For COX inhibitors, docking studies have revealed how different substitution patterns on the phenyl-amide ring influence binding affinity and selectivity. nih.govnih.gov These simulations can visualize the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, explaining why certain analogues are more potent or selective than others. nih.govpnrjournal.comphyschemres.org For instance, docking studies have shown that potent COX-2 inhibitors often position their isoxazole ring within a secondary binding pocket of the enzyme. nih.gov Similarly, for TRPV1 antagonists, docking helps to understand how modifications to the isoxazole-3-carboxamide (B1603040) scaffold affect its binding to the receptor. researchgate.netnih.govnih.gov

Pharmacophore Modeling and Virtual Screening Methodologies

Pharmacophore modeling is another powerful computational approach that identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. umt.edu A pharmacophore model for a particular target can then be used to search large databases of chemical compounds in a process called virtual screening to identify new potential drug candidates. acs.orgresearchgate.net

For isoxazole-based compounds, pharmacophore models have been developed to understand the key features necessary for activity at targets like the System xc- transporter. umt.edu These models typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. By understanding the critical pharmacophoric elements, medicinal chemists can design novel molecules that fit the model and are more likely to be active. Virtual screening, guided by these pharmacophore models, has the potential to accelerate the discovery of new and potent isoxazole carboxamide derivatives for various therapeutic applications. acs.org

Interactive Data Table: Biological Activities of Isoxazole Carboxamide Derivatives

Below is a table summarizing the biological activities of various isoxazole carboxamide derivatives from research findings.

Compound IDTargetActivity (IC50/EC50)Key Structural FeaturesReference
A13 COX-164 nM3,4-dimethoxy substitution on one phenyl ring, Cl atom on the other nih.govnih.gov
A13 COX-213 nM3,4-dimethoxy substitution on one phenyl ring, Cl atom on the other nih.govnih.gov
A8 P. aeruginosaMIC 2.00 mg/ml- nih.gov
A9 P. aeruginosaMIC 2.00 mg/ml- nih.gov
A8 C. albicansMIC 2.00 mg/ml- nih.gov
A9 C. albicansMIC 2.00 mg/ml- nih.gov
A8 K. pneumoniaMIC 2.00 mg/ml- nih.gov
2a HeLa CellsIC50 0.91 µM- researchgate.net
2a Hep3B CellsIC50 8.02 µM- researchgate.net
2d Hep3B CellsIC50 ~23 µg/ml- nih.gov
2e Hep3B CellsIC50 ~23 µg/ml- nih.gov
2d HeLa CellsIC50 15.48 µg/ml- nih.gov
2a MCF-7 CellsIC50 39.80 µg/ml- nih.gov
2e B16F1 CellsIC50 0.079 µM- nih.gov
Compound 32 TRPV1 AntagonistAntihyperalgesic effects1S, 3R-3-aminocyclohexanol motif nih.gov
Compound 40 TRPV1 AntagonistAntihyperalgesic effects1S, 3R-3-aminocyclohexanol motif nih.gov
CIC-1 AMPA Receptor8-fold inhibition3-chloro-2,4-dimethoxyphenyl and methylthiophenyl groups mdpi.com
CIC-2 AMPA Receptor7.8-fold inhibition3-chloro-2,4-dimethoxyphenyl and methylthiophenyl groups mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

As of the latest literature review, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound. QSAR studies require a dataset of multiple, structurally related compounds with corresponding biological activity data to derive a statistically significant model. The absence of such a dedicated study means there are no specific QSAR models, data tables, or detailed research findings to report for this particular compound.

Advanced Computational and Biophysical Characterization

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in providing a deep understanding of the structural and electronic properties of molecules. These computational methods, particularly Density Functional Theory (DFT), allow for the prediction of various molecular characteristics from first principles.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structures

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the properties of a molecule can be determined from its electron density. DFT is widely used to calculate the optimized molecular geometry, where the molecule is at its lowest energy state, and to elucidate its electronic properties. For related isoxazole (B147169) derivatives, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed for accurate predictions. nih.gov

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov By calculating the theoretical vibrational spectrum, researchers can assign the experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to a better correlation with experimental data. researchgate.net For similar heterocyclic compounds, studies have shown good agreement between calculated and observed vibrational frequencies. nih.gov

Table 1: Hypothetical Correlation of Vibrational Frequencies for N,3-dimethylisoxazole-5-carboxamide (Note: This table is for illustrative purposes only as specific data is unavailable.)

Vibrational Mode Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated Frequency (cm⁻¹) Assignment
N-H Stretch - - - Amide N-H stretching
C=O Stretch - - - Carboxamide carbonyl stretching
C-N Stretch - - - Amide C-N stretching
Ring C=N Stretch - - - Isoxazole C=N stretching
Ring C-C Stretch - - - Isoxazole ring stretching
CH₃ Stretch - - - Methyl group C-H stretching

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. researchgate.netacademie-sciences.fr This method, often employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning experimental NMR signals and confirming molecular structures. irjweb.com

Table 2: Hypothetical Predicted NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

Atom Experimental Chemical Shift (ppm) Calculated Chemical Shift (ppm)
C3 - -
C5 - -
C=O - -
N-CH₃ - -
Ring-CH₃ - -
H (Amide) - -
H (Methyls) - -

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemicalbook.com The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. irjweb.com For a molecule like this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the amide proton would be a region of positive potential.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic transitions, which often involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.

Table 3: Hypothetical Frontier Orbital Energies for this compound (Note: This table is for illustrative purposes only as specific data is unavailable.)

Parameter Energy (eV)
HOMO -
LUMO -
Energy Gap (ΔE) -
Theoretical Studies on Nonlinear Optical (NLO) Activity and Hyperpolarizability

Theoretical studies, primarily using Density Functional Theory (DFT), are instrumental in predicting the Nonlinear Optical (NLO) properties of organic molecules. These properties are crucial for applications in photonics and optoelectronics. For isoxazole derivatives, the focus of such studies is often on the first hyperpolarizability (β), a measure of a molecule's NLO response.

Research on related isoxazole derivatives has shown that these compounds can be promising candidates for NLO applications. worldscientific.com The isoxazole ring, being an electron-rich system, can act as either an electron donor or acceptor, which is a key feature for creating molecules with significant NLO activity. nih.gov Theoretical investigations on other heterocyclic systems demonstrate that the introduction of specific substituent groups can significantly enhance the hyperpolarizability. For instance, studies on Pt(II) bis-acetylide complexes showed that adding an electron-withdrawing –NO2 group increased the first hyperpolarizability by a factor of 12. rsc.org

A study on a novel selenoalkenyl-isoxazole based donor-acceptor material revealed that the isoxazole moiety demonstrated increased acceptor strength compared to a triazole equivalent, a characteristic that benefits the macroscopic NLO effect due to high electron polarizability within the conjugated π-system. nih.gov The second-harmonic generation (SHG) efficiency of this isoxazole derivative was found to be approximately 27 times higher than that of the standard inorganic material, potassium dihydrogen phosphate. nih.gov

While direct calculations for this compound are not published, its structure, containing a π-conjugated isoxazole ring and a carboxamide group, suggests potential for NLO activity. DFT calculations could elucidate its electronic structure, charge transfer characteristics, and predict its first hyperpolarizability (β) value, comparing it with known NLO materials like urea (B33335) to assess its potential. worldscientific.com

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the dynamic nature of molecules and their interactions with biological targets. mdpi.com For compounds like this compound, MD simulations can reveal their preferred shapes (conformational landscapes) in different environments and detail the specific interactions that govern binding to a protein.

In studies of related isoxazole amides as inhibitors of proteins like SET and MYND domain-containing protein 3 (SMYD3), MD simulations have been crucial. ucl.ac.ukchemrxiv.orgchemrxiv.org These simulations, often running for hundreds of nanoseconds, track the movements of every atom in the system, providing a detailed view of the protein-ligand complex. acs.org This allows researchers to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding. For instance, MD simulations on isoxazole derivatives targeting the farnesoid X receptor (FXR) identified crucial hydrophobic interactions with residues like LEU287 and MET290 and salt bridges with ARG331 that were significant for protein-ligand binding. mdpi.com

Advanced techniques like ESMACS (Enhanced Sampling of Molecular Dynamics with Approximation of Continuum Solvent) and TIES (Thermodynamic Integration with Enhanced Sampling) are used to calculate the binding free energies of ligands, providing a quantitative measure of binding affinity. ucl.ac.ukchemrxiv.orgchemrxiv.org These methods have shown excellent correlation with experimental results for isoxazole amides. chemrxiv.org

The setup for such simulations is meticulous, involving specific force fields to define the physics of atomic interactions. Commonly used force fields include the General Amber Force Field (GAFF) for the ligand and Amber ff14SB for the protein, with water molecules often modeled using TIP3P. ucl.ac.ukacs.org

ParameterTypical Value/MethodSource
Force Field (Ligand) General Amber Force Field (GAFF2) ucl.ac.uk
Force Field (Protein) Amber ff14SB ucl.ac.uk
Water Model TIP3P ucl.ac.uk
Simulation Engine Amber, Gaussian ucl.ac.ukacs.org
Binding Free Energy ESMACS, TIES, MM/PBSA chemrxiv.orgacs.org
Simulation Length 100s of nanoseconds acs.org

X-ray Crystallography for Precise Three-Dimensional Structural Determination of Compounds and Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state. While a crystal structure for this compound is not available in the searched literature, data from closely related compounds provide significant insight into its likely molecular geometry.

Crystallography is also invaluable for understanding how these molecules bind to their protein targets. Crystal structures of isoxazole amides bound to the SMYD3 protein have been solved, revealing key hydrogen bond interactions. acs.orgnih.gov In one such complex, hydrogen bonds were observed between the ligand and the protein backbone, and the binding site surface was mapped for its electrostatic potential. acs.orgnih.gov This level of detail is critical for structure-based drug design, allowing for the rational optimization of ligands to improve potency and selectivity. acs.org

Below is a table summarizing crystallographic data for a related isoxazole derivative, highlighting the type of precise data obtained from such an analysis.

Parameter4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisineSource
Formula C16H19N3O4S mdpi.com
Crystal System Monoclinic mdpi.com
Space Group P21 mdpi.com
a (Å) 6.6291 mdpi.com
b (Å) 8.9064 mdpi.com
c (Å) 13.9604 mdpi.com
β (°) ** 98.093 mdpi.com
Volume (ų) **816.03 mdpi.com

Biophysical Techniques for Ligand-Target Interaction Studies

To complement computational and structural studies, biophysical techniques provide quantitative data on the interactions between a ligand and its target protein in real-time. Surface Plasmon Resonance (SPR) and Fluorescence Spectroscopy are two powerful, label-free methods commonly employed.

Surface Plasmon Resonance (SPR)

SPR is a highly sensitive technique that measures the binding of an analyte (e.g., this compound) flowing over a sensor chip to which a ligand (e.g., a target protein) has been immobilized. youtube.com The binding event causes a change in the refractive index at the chip's surface, which is detected as a change in the SPR angle. youtube.com This allows for the real-time monitoring of both the association (complex formation) and dissociation (complex breakdown) phases of the interaction. youtube.com

From the resulting sensorgram, one can derive key kinetic and affinity parameters:

Association rate constant (kₐ): How quickly the ligand binds to the target.

Dissociation rate constant (kₑ): How quickly the ligand dissociates from the target.

Equilibrium dissociation constant (Kₑ): A measure of binding affinity (the lower the Kₑ, the stronger the binding).

SPR is a versatile tool used to characterize binary interactions and can be applied to a wide range of molecules, from small compounds to large proteins and even intact cells. nih.govnih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is another widely used technique to study ligand-protein interactions. nih.gov Many proteins contain intrinsic fluorophores, most notably the amino acid tryptophan. The fluorescence of tryptophan is highly sensitive to its local environment. nih.gov When a ligand binds to a protein, it can cause conformational changes that alter the environment of nearby tryptophan residues, leading to a change in the fluorescence emission spectrum (either a shift in the peak wavelength or a change in intensity). nih.govnih.gov

This phenomenon, known as fluorescence quenching, can be used to quantify the binding interaction. By titrating a protein solution with increasing concentrations of a ligand and measuring the corresponding decrease in fluorescence intensity, one can calculate the binding constant (Kₐ) and the number of binding sites (n) using the Stern-Volmer equation. nih.gov This method is a robust way to determine binding affinity and probe the thermodynamics of the interaction. researchgate.net

TechniquePrincipleKey Data Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon molecular binding to a sensor surface. youtube.comBinding kinetics (kₐ, kₑ), Affinity (Kₑ), Specificity. nih.gov
Fluorescence Spectroscopy Measures changes in intrinsic protein fluorescence (e.g., tryptophan) upon ligand binding. nih.govBinding constant (Kₐ), Number of binding sites (n), Thermodynamic parameters. nih.gov

Thermodynamic Analysis of Chemical Equilibria and Enthalpies of Formation

The thermodynamic properties of a compound, such as its enthalpy of formation (ΔfH°), are fundamental to understanding its stability and reactivity. These values can be determined through experimental methods like calorimetry or predicted with high accuracy using computational chemistry. nih.gov

Computational Approaches

High-level ab initio and DFT methods are routinely used to predict gas-phase enthalpies of formation. nih.gov These protocols involve calculating the total electronic energy of the molecule from first principles. To achieve high accuracy (within a few kJ/mol), the calculations must be performed with robust theoretical models, such as the G3 or G4 composite methods, and large basis sets. researchgate.net The accuracy of these theoretical calculations can be further improved by using isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, which helps in canceling out systematic errors in the calculation. nih.gov

Experimental Data and Reference Values

While specific experimental data for this compound is not readily found, the thermodynamic properties of the parent isoxazole ring are well-documented and provide a useful reference. chemeo.com These values are critical for parametrizing computational models and serve as a baseline for understanding the energetic contributions of the methyl and carboxamide substituents.

PropertyValue (for Isoxazole)UnitSource
Enthalpy of Formation (gas, ΔfH°gas) 97.4 ± 1.7kJ/mol chemeo.com
Enthalpy of Vaporization (ΔvapH°) 38.2 ± 0.4kJ/mol chemeo.com
Boiling Point (Tboil) 368.15K chemeo.com
Dipole Moment (μ) 2.9Debye chemeo.com
Ionization Energy (IE) 10.0eV chemeo.com

Future Perspectives and Emerging Research Directions

De Novo Design and Synthesis of N,3-dimethylisoxazole-5-carboxamide Derivatives with Enhanced Specificity and Potency

The de novo design of this compound derivatives is a primary focus of current research, aiming to enhance their therapeutic properties. Scientists are systematically modifying the core isoxazole (B147169) carboxamide structure to improve its ability to bind to specific biological targets while minimizing off-target effects. This involves creating a variety of derivatives by introducing different functional groups to the main structure. nih.govnih.gov

The synthesis of these new derivatives often involves multi-step processes. A common strategy is to start with a base isoxazole carboxylic acid, convert it to a more reactive acid chloride, and then react it with various amines to produce a range of carboxamide derivatives. nih.govnih.govresearchgate.net For instance, researchers have successfully synthesized series of 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) and 3-(1H-indol-3-yl)-isoxazole-5-carboxamide derivatives to evaluate their anticancer activities. nih.govnih.gov The goal is to identify which chemical modifications lead to the most significant improvements in potency and specificity. nih.gov Studies have shown that the addition of electron-withdrawing groups, such as halogens, can increase the biological activity of these compounds. scholarsresearchlibrary.com

Table 1: Synthetic Strategies for Isoxazole Carboxamide Derivatives

Synthetic Method Description Key Reagents Reference
Amide Coupling A carboxylic acid is activated and then reacted with an amine to form the carboxamide bond. EDC, HOBt, DMAP, TEA nih.govnih.gov
Acid Chloride Formation The carboxylic acid is first converted to a highly reactive acid chloride, which then readily reacts with an amine. Thionyl chloride (SOCl₂), Oxalyl chloride nih.govresearchgate.net
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times under green chemistry principles. Hydroxylamine hydrochloride, Potassium hydroxide scholarsresearchlibrary.com
1,3-Dipolar Cycloaddition A fundamental method for forming the isoxazole ring itself from components like nitrile oxides and alkynes. Nitrile oxides, Alkynes/Alkenes kuey.net

Identification and Validation of Novel Biological Targets for Therapeutic Intervention

The isoxazole carboxamide scaffold has demonstrated a wide array of biological activities, suggesting its potential to interact with numerous biological targets. nih.gov Research has uncovered its effectiveness as an anticancer, anti-inflammatory, antimicrobial, and analgesic agent. nih.govscholarsresearchlibrary.com This versatility drives the search for new and specific molecular targets for therapeutic intervention.

For example, certain isoxazole derivatives have been identified as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a key target in cancer therapy due to its role in regulating oncogenes like c-myc. nih.gov Other derivatives have been designed to inhibit human carbonic anhydrase (hCA) isoenzymes, which are involved in various physiological and pathological processes. nih.gov The anticancer effects of some derivatives are linked to their ability to induce cell cycle arrest. nih.gov Furthermore, isoxazole-containing compounds have been investigated for their activity against targets in the nervous system, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are crucial in pain transmission. researchgate.net

Table 2: Investigated Biological Targets for Isoxazole Carboxamide Derivatives

Biological Target Therapeutic Area Derivative Type Reference
Bromodomain-containing protein 4 (BRD4) Cancer (Leukemia) 3,5-dimethylisoxazole derivatives nih.gov
Carbonic Anhydrase (CA) Isozymes Various N-(5-methyl-isoxazol-3-yl)benzenesulfonamides nih.gov
Tubulin Cancer Phenyl-isoxazole-carboxamides researchgate.net
Mycobacterium tuberculosis Infectious Disease 5-methylisoxazole-3-carboxamide derivatives researchgate.net
Cyclooxygenase-2 (COX-2) Inflammation/Pain Valdecoxib (isoxazole-containing drug) nih.gov
AMPA Receptors Neurological Disorders/Pain Isoxazole-4-carboxamide derivatives researchgate.net

Development of Multi-Targeted Isoxazole Carboxamide-Based Therapies

Given the complexity of diseases like cancer, which involve multiple biological pathways, there is a growing interest in developing drugs that can hit several targets simultaneously. The isoxazole carboxamide structure is well-suited for this approach through the creation of "hybrid" molecules. researchgate.net These hybrids combine the isoxazole scaffold with other pharmacologically active moieties to create a single compound with multiple mechanisms of action.

Researchers have successfully created hybrids such as isoxazole-indole, isoxazole-tetrahydroquinoline, and isoxazole-oxadiazole, which have shown promising antitumor properties. researchgate.net This strategy aims to enhance therapeutic efficacy and potentially overcome drug resistance by targeting different cellular processes at once. For instance, a hybrid molecule might inhibit a key enzyme while also disrupting protein-protein interactions in a cancer cell. The development of these multi-targeted agents represents a sophisticated approach to treating complex multifactorial diseases. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Isoxazole Carboxamide Drug Discovery Pipelines

The drug discovery process is notoriously long and expensive. mdpi.com Artificial intelligence (AI) and machine learning (ML) are being integrated into pharmaceutical research to make this process faster and more efficient. nih.govjsr.org In the context of isoxazole carboxamides, AI can be applied at multiple stages of the discovery pipeline.

Machine learning algorithms can analyze vast datasets of chemical compounds to predict the biological activity and physicochemical properties of new, hypothetical isoxazole derivatives. nih.gov This "virtual screening" allows researchers to prioritize which compounds to synthesize and test in the lab, saving significant time and resources. nih.gov AI models, particularly deep learning and neural networks, can help identify novel biological targets by analyzing complex biological data from genomics and proteomics. mdpi.com Furthermore, AI can predict drug-target interactions and binding affinities, aiding in the design of more potent and selective molecules. nih.govresearchgate.net Generative models can even design entirely new isoxazole derivatives with desired properties from scratch. jsr.org

Advancements in Sustainable Synthesis and Process Optimization for Isoxazole Carboxamide Production

As the pharmaceutical industry moves towards more environmentally friendly practices, "green chemistry" principles are being applied to the synthesis of isoxazole carboxamides. scholarsresearchlibrary.com The goal is to develop manufacturing processes that are more efficient, use less hazardous materials, and produce less waste.

One promising approach is the use of microwave-assisted synthesis. This technique can dramatically reduce reaction times and often increases product yields compared to conventional heating methods. scholarsresearchlibrary.com Researchers have successfully used microwave irradiation for the single-step synthesis of isoxazole carboxamide derivatives in excellent yield. scholarsresearchlibrary.com Other green approaches include using solvent-free reaction conditions and employing catalysts that can be easily recovered and reused. These advancements not only reduce the environmental impact of producing these compounds but can also lower manufacturing costs. kuey.netresearchgate.net

Table 3: Comparison of Synthetic Production Methods

Feature Conventional Synthesis Sustainable (Green) Synthesis
Energy Source Traditional heating (oil baths, heating mantles) Microwave irradiation
Reaction Time Often several hours to days nih.govresearchgate.net Significantly shorter, often in minutes scholarsresearchlibrary.com
Solvent Use Often requires large volumes of organic solvents Reduced or solvent-free conditions scholarsresearchlibrary.com
Yield Variable, can be moderate to good Often results in excellent yields scholarsresearchlibrary.com
Waste Generation Can produce significant chemical waste Minimized waste products
Process Complexity Can involve multiple complex steps Often simpler, one-pot reactions researchgate.net

Q & A

Q. What are the common synthetic routes for preparing N,3-dimethylisoxazole-5-carboxamide, and what are their key optimization parameters?

  • Methodological Answer : The synthesis typically involves cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions. For example, a general procedure involves coupling 5-methylisoxazole-3-carboxylic acid (CAS 3405-77-4) with substituted anilines using activating agents like HATU or EDCI . Key parameters include reaction temperature (often 80–100°C), solvent choice (DMF or acetonitrile), and catalyst (e.g., DMAP). Yields vary significantly; for structurally similar isoxazole carboxamides, yields range from 18% to 52% depending on substituent steric effects . Optimization may require iterative adjustments to stoichiometry and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, methyl groups on the isoxazole ring typically resonate at δ 2.2–2.5 ppm (1H) and δ 10–15 ppm (13C), while the carboxamide proton appears as a singlet near δ 10.3 ppm .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • HPLC-PDA : Assesses purity (>95% is standard for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or SRB against cancer cell lines like HeLa or MCF-7) and antimicrobial disk diffusion tests (Gram+/Gram- bacteria, Candida spp.). For mitochondrial studies, isolated mouse liver mitochondria can be treated with the compound (1–100 µM) to assess effects on membrane potential using Rh123 fluorescence . Dose-response curves and IC50 calculations are essential for prioritizing follow-up studies.

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound derivatives?

  • Methodological Answer :
  • Core Modifications : Introduce substituents at the 3-methyl position (e.g., halogens, methoxy groups) to evaluate steric/electronic effects. For instance, 5-fluoro substitution increased anticancer potency in analogous compounds by 3-fold .
  • Carboxamide Tail : Replace the phenyl group with heteroaromatic rings (e.g., indole, benzofuran) to enhance target binding. In similar scaffolds, benzofuran derivatives showed 50% inhibition of CYP450 at 10 µM .
  • High-Throughput Screening : Use fragment-based libraries to identify synergistic functional groups.

Q. What strategies mitigate low solubility and stability in biological assays?

  • Methodological Answer :
  • Prodrug Design : Convert the carboxamide to ester prodrugs (e.g., pivaloyloxymethyl) to improve membrane permeability .
  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to maintain solubility without cytotoxicity .
  • Stability Studies : Monitor degradation via LC-MS under physiological pH (7.4) and liver microsome incubation. For example, 3-methylisoxazole derivatives showed <10% degradation after 24 hours at 37°C .

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :
  • Assay Reprodubility : Validate conflicting data (e.g., antifungal IC50 discrepancies) using standardized protocols (CLSI guidelines) and multiple cell lines .
  • Target Engagement Studies : Employ thermal shift assays or SPR to confirm direct binding to purported targets (e.g., tubulin or kinase enzymes) .
  • Meta-Analysis : Cross-reference with structurally similar compounds. For instance, 5-methylisoxazole-4-carboxamide analogs showed consistent logP values (2.1–2.5), correlating with membrane permeability trends .

Key Notes

  • For advanced SAR, prioritize derivatives with logP <3 and topological polar surface area (TPSA) 60–80 Ų to balance solubility and permeability .

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